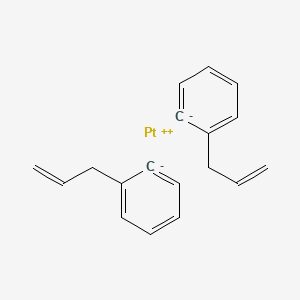
platinum(2+) bis(prop-2-en-1-ylbenzenide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platinum(2+) bis(prop-2-en-1-ylbenzenide) is a coordination compound featuring a platinum ion coordinated with two prop-2-en-1-ylbenzenide ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of platinum(2+) bis(prop-2-en-1-ylbenzenide) typically involves the reaction of a platinum(II) precursor, such as platinum(II) chloride, with prop-2-en-1-ylbenzenide ligands under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and may require the use of a solvent like dichloromethane or toluene. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired complex.
Industrial Production Methods
Industrial production of platinum(2+) bis(prop-2-en-1-ylbenzenide) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Platinum(2+) bis(prop-2-en-1-ylbenzenide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of platinum.
Reduction: It can be reduced to lower oxidation states or even elemental platinum.
Substitution: Ligands in the complex can be substituted with other ligands, leading to the formation of new complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be facilitated by using ligands like phosphines or amines under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while reduction can produce platinum(0) or platinum(I) species. Substitution reactions result in new platinum(II) complexes with different ligands.
Scientific Research Applications
Chemistry
In chemistry, platinum(2+) bis(prop-2-en-1-ylbenzenide) is used as a catalyst in various organic reactions, including hydrogenation, oxidation, and carbon-carbon coupling reactions. Its unique coordination environment allows for selective activation of substrates, making it valuable in synthetic chemistry.
Biology and Medicine
In biology and medicine, this compound is explored for its potential as an anticancer agent. Platinum-based compounds are known for their ability to bind to DNA and disrupt cellular processes, leading to cell death. Research is ongoing to evaluate the efficacy and safety of platinum(2+) bis(prop-2-en-1-ylbenzenide) in cancer treatment.
Industry
In industry, platinum(2+) bis(prop-2-en-1-ylbenzenide) is used in the development of advanced materials, such as conductive polymers and nanomaterials. Its catalytic properties are also leveraged in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of platinum(2+) bis(prop-2-en-1-ylbenzenide) involves its ability to coordinate with various substrates, facilitating chemical transformations. In biological systems, the compound can bind to DNA, forming cross-links that inhibit DNA replication and transcription. This leads to the activation of apoptotic pathways, resulting in cell death. The specific molecular targets and pathways involved depend on the nature of the ligands and the cellular context.
Comparison with Similar Compounds
Similar Compounds
Platinum(2+) bis(phenylacetylide): Similar in structure but with phenylacetylide ligands.
Platinum(2+) bis(allylbenzene): Features allylbenzene ligands instead of prop-2-en-1-ylbenzenide.
Platinum(2+) bis(benzyl): Contains benzyl ligands.
Uniqueness
Platinum(2+) bis(prop-2-en-1-ylbenzenide) is unique due to the presence of prop-2-en-1-ylbenzenide ligands, which provide distinct electronic and steric properties. These properties influence the compound’s reactivity and stability, making it suitable for specific applications that other similar compounds may not be able to achieve.
Properties
CAS No. |
36344-09-9 |
|---|---|
Molecular Formula |
C18H18Pt |
Molecular Weight |
429.426 |
IUPAC Name |
platinum(2+);prop-2-enylbenzene |
InChI |
InChI=1S/2C9H9.Pt/c2*1-2-6-9-7-4-3-5-8-9;/h2*2-5,7H,1,6H2;/q2*-1;+2 |
InChI Key |
XFCPINBQAAHKRM-UHFFFAOYSA-N |
SMILES |
C=CCC1=CC=CC=[C-]1.C=CCC1=CC=CC=[C-]1.[Pt+2] |
Synonyms |
IBA; 7-Hydroxy-2(S)-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chroman-4-one |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-(1,3-Benzoxazol-2-ylhydrazinylidene)methyl]-2,6-ditert-butylphenol](/img/new.no-structure.jpg)
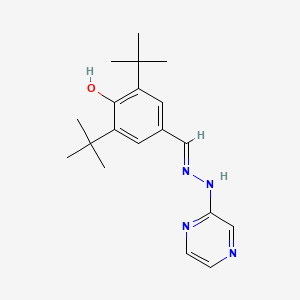
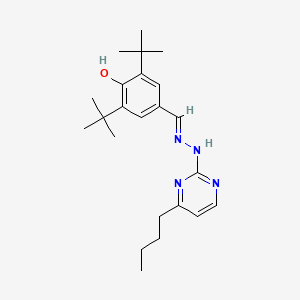
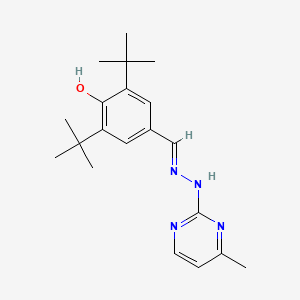
![5-amino-4-{[3-(trifluoromethyl)phenyl]diazenyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B1191468.png)
![2-amino-3-[(4-methylphenyl)diazenyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191469.png)
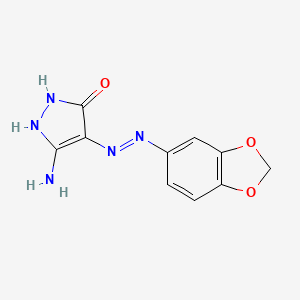
![5-amino-4-[(2-fluorophenyl)diazenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B1191472.png)
![2-amino-3-[(4-ethoxyphenyl)diazenyl]-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191474.png)
![2-amino-3-(1,3-benzodioxol-5-yldiazenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191475.png)
![2-amino-5-phenyl-3-{[3-(trifluoromethyl)phenyl]diazenyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191477.png)
![2-amino-5-methyl-3-{[3-(trifluoromethyl)phenyl]diazenyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191479.png)
![2-amino-3-[(3-methoxyphenyl)diazenyl]-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191480.png)
![2-amino-5-phenyl-3-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191481.png)
